2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile
Overview
Description
2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile is an organic compound with the molecular formula C13H7F3N2O2. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a nicotinonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile typically involves the reaction of 4-(trifluoromethoxy)phenol with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethoxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The phenoxy and nicotinonitrile moieties can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenoxy or nicotinonitrile rings .
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile has several scientific research applications, including:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique chemical structure and properties.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenoxy and nicotinonitrile moieties may interact with specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(Trifluoromethyl)phenoxy]nicotinonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-[4-(Methoxy)phenoxy]nicotinonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness: 2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)20-11-5-3-10(4-6-11)19-12-9(8-17)2-1-7-18-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCWXUNCFMTIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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